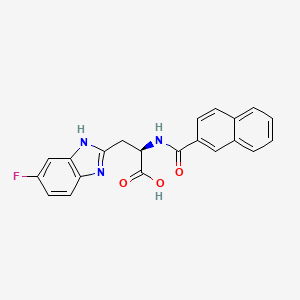

PIN1 inhibitor 5

Description

Propriétés

IUPAC Name |

(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPZFCFXCJBEY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of PIN1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various pathologies, most notably cancer. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research. This technical guide focuses on the mechanism of action of PIN1 inhibitors, with a specific interest in a potent, yet sparsely documented, compound referred to as "PIN1 inhibitor 5" (also cited as compound 7 with a K_i_ of 0.08 µM). While detailed public information on this specific inhibitor is limited, this guide will provide a comprehensive overview of the core mechanisms of PIN1 inhibition, drawing from well-characterized inhibitors and established experimental protocols. This document will serve as a valuable resource for researchers in the field, providing both a foundational understanding and practical methodologies for the study of PIN1 inhibitors.

Introduction to PIN1 Function and a Role in Disease

PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, inducing conformational changes in substrate proteins. These conformational changes can profoundly impact protein function by altering their stability, subcellular localization, and interaction with other proteins.

PIN1 is a key modulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It has been shown to regulate the activity of a host of proteins involved in oncogenesis, such as cyclin D1, β-catenin, and p53. Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.

The Core Mechanism of PIN1 Inhibition

The primary mechanism of action for a PIN1 inhibitor is the direct interference with its catalytic activity. PIN1 consists of two main domains: an N-terminal WW domain that binds to the pSer/Thr-Pro motif of substrates, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization. Inhibitors can be designed to target either of these domains, though most potent inhibitors target the active site within the PPIase domain.

The inhibition can be achieved through several modes:

-

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the PPIase domain.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Covalent Inhibition: The inhibitor forms a covalent bond with a reactive residue in the active site, typically Cysteine-113 (Cys113), leading to irreversible inactivation of the enzyme.

While specific details for this compound are not publicly available, its low K_i_ value (0.08 µM) suggests it is a high-affinity ligand for PIN1.

Quantitative Analysis of PIN1 Inhibition

The potency and efficacy of PIN1 inhibitors are determined through various quantitative assays. The data from these assays are crucial for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development.

| Parameter | Description | Typical Assay | Example Value (for various inhibitors) |

| IC | The concentration of an inhibitor that reduces the enzymatic activity of PIN1 by 50%. | PPIase Isomerase Assay | 1.7 µM - 6.1 µM (for pyrimidine (B1678525) and other small molecule inhibitors) |

| K | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K | PPIase Isomerase Assay | 0.08 µM (for this compound) |

| K | The dissociation constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nanomolar to micromolar range |

| Cellular Potency (EC | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Varies widely depending on cell line and inhibitor properties |

Experimental Protocols for Characterizing PIN1 Inhibitors

A thorough characterization of a PIN1 inhibitor requires a combination of biochemical, biophysical, and cell-based assays.

PIN1 Isomerase Activity Assay (Protease-Coupled Assay)

This is the most common method to measure the catalytic activity of PIN1 and the potency of its inhibitors.

-

Principle: A substrate peptide, typically Suc-Ala-Ala-pSer-Pro-Phe-pNA, is used. The trans isomer of the pSer-Pro bond is cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer, thus increasing the rate of color development. Inhibitors will slow down this rate.

-

Protocol Outline:

-

Recombinant human PIN1 is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 35 mM HEPES).

-

The reaction is initiated by adding the substrate peptide and chymotrypsin.

-

The change in absorbance at 390 nm is monitored over time.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC

50value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to PIN1.

-

Principle: PIN1 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Protocol Outline:

-

Purified recombinant PIN1 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K

d, ka(association rate constant), and kd(dissociation rate constant).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to PIN1 in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.

-

Protocol Outline:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PIN1 at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve of PIN1 in the presence of the inhibitor indicates target engagement.

-

Downstream Signaling Pathways and Cellular Effects

Inhibition of PIN1 can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival. The specific effects of an inhibitor can be elucidated by examining its impact on downstream biomarkers and cellular phenotypes.

Impact on Cell Cycle Progression

PIN1 is a key regulator of the G1/S and G2/M cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.

-

Mechanism: PIN1 regulates the stability and activity of key cell cycle proteins such as cyclin D1, cyclin E, and the tumor suppressor pRb. Inhibition of PIN1 can lead to the degradation of cyclin D1 and the accumulation of the active, hypophosphorylated form of pRb, resulting in a G1/S phase arrest.

-

Experimental Workflow:

-

Cancer cell lines are treated with the PIN1 inhibitor for various time points.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

-

Caption: PIN1 inhibition leads to G1/S cell cycle arrest.

Modulation of Oncogenic Signaling Pathways

PIN1 is known to be a positive regulator of several key oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

-

PI3K/Akt Pathway: PIN1 can enhance the activity of Akt, a central kinase in this pro-survival pathway. Inhibition of PIN1 can lead to decreased phosphorylation and activation of Akt and its downstream targets.

-

Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway. PIN1 inhibition can promote the degradation of β-catenin, thereby downregulating the expression of Wnt target genes.

-

Experimental Workflow:

-

Cancer cells are treated with the PIN1 inhibitor.

-

Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, β-catenin, c-Myc).

-

Caption: PIN1 inhibition can downregulate key oncogenic signaling pathways.

Conclusion

PIN1 remains a compelling target for cancer therapy due to its central role in regulating a multitude of oncoproteins and tumor suppressors. While the specific molecular details of "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel PIN1 inhibitor. A multi-faceted approach, combining enzymatic, biophysical, and cell-based assays, is essential for a comprehensive understanding of the inhibitor's mechanism of action and its therapeutic potential. Future research focused on the discovery and characterization of potent and selective PIN1 inhibitors holds great promise for the development of new and effective cancer treatments.

Unraveling the Mechanism of PIN1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various pathologies, most notably cancer. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research. This technical guide focuses on the mechanism of action of PIN1 inhibitors, with a specific interest in a potent, yet sparsely documented, compound referred to as "PIN1 inhibitor 5" (also cited as compound 7 with a K_i_ of 0.08 µM). While detailed public information on this specific inhibitor is limited, this guide will provide a comprehensive overview of the core mechanisms of PIN1 inhibition, drawing from well-characterized inhibitors and established experimental protocols. This document will serve as a valuable resource for researchers in the field, providing both a foundational understanding and practical methodologies for the study of PIN1 inhibitors.

Introduction to PIN1 Function and a Role in Disease

PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, inducing conformational changes in substrate proteins. These conformational changes can profoundly impact protein function by altering their stability, subcellular localization, and interaction with other proteins.

PIN1 is a key modulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It has been shown to regulate the activity of a host of proteins involved in oncogenesis, such as cyclin D1, β-catenin, and p53. Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.

The Core Mechanism of PIN1 Inhibition

The primary mechanism of action for a PIN1 inhibitor is the direct interference with its catalytic activity. PIN1 consists of two main domains: an N-terminal WW domain that binds to the pSer/Thr-Pro motif of substrates, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization. Inhibitors can be designed to target either of these domains, though most potent inhibitors target the active site within the PPIase domain.

The inhibition can be achieved through several modes:

-

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the PPIase domain.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Covalent Inhibition: The inhibitor forms a covalent bond with a reactive residue in the active site, typically Cysteine-113 (Cys113), leading to irreversible inactivation of the enzyme.

While specific details for this compound are not publicly available, its low K_i_ value (0.08 µM) suggests it is a high-affinity ligand for PIN1.

Quantitative Analysis of PIN1 Inhibition

The potency and efficacy of PIN1 inhibitors are determined through various quantitative assays. The data from these assays are crucial for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development.

| Parameter | Description | Typical Assay | Example Value (for various inhibitors) |

| IC | The concentration of an inhibitor that reduces the enzymatic activity of PIN1 by 50%. | PPIase Isomerase Assay | 1.7 µM - 6.1 µM (for pyrimidine and other small molecule inhibitors) |

| K | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K | PPIase Isomerase Assay | 0.08 µM (for this compound) |

| K | The dissociation constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nanomolar to micromolar range |

| Cellular Potency (EC | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Varies widely depending on cell line and inhibitor properties |

Experimental Protocols for Characterizing PIN1 Inhibitors

A thorough characterization of a PIN1 inhibitor requires a combination of biochemical, biophysical, and cell-based assays.

PIN1 Isomerase Activity Assay (Protease-Coupled Assay)

This is the most common method to measure the catalytic activity of PIN1 and the potency of its inhibitors.

-

Principle: A substrate peptide, typically Suc-Ala-Ala-pSer-Pro-Phe-pNA, is used. The trans isomer of the pSer-Pro bond is cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer, thus increasing the rate of color development. Inhibitors will slow down this rate.

-

Protocol Outline:

-

Recombinant human PIN1 is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 35 mM HEPES).

-

The reaction is initiated by adding the substrate peptide and chymotrypsin.

-

The change in absorbance at 390 nm is monitored over time.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC

50value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to PIN1.

-

Principle: PIN1 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Protocol Outline:

-

Purified recombinant PIN1 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K

d, ka(association rate constant), and kd(dissociation rate constant).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to PIN1 in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.

-

Protocol Outline:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PIN1 at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve of PIN1 in the presence of the inhibitor indicates target engagement.

-

Downstream Signaling Pathways and Cellular Effects

Inhibition of PIN1 can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival. The specific effects of an inhibitor can be elucidated by examining its impact on downstream biomarkers and cellular phenotypes.

Impact on Cell Cycle Progression

PIN1 is a key regulator of the G1/S and G2/M cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.

-

Mechanism: PIN1 regulates the stability and activity of key cell cycle proteins such as cyclin D1, cyclin E, and the tumor suppressor pRb. Inhibition of PIN1 can lead to the degradation of cyclin D1 and the accumulation of the active, hypophosphorylated form of pRb, resulting in a G1/S phase arrest.

-

Experimental Workflow:

-

Cancer cell lines are treated with the PIN1 inhibitor for various time points.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

-

Caption: PIN1 inhibition leads to G1/S cell cycle arrest.

Modulation of Oncogenic Signaling Pathways

PIN1 is known to be a positive regulator of several key oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

-

PI3K/Akt Pathway: PIN1 can enhance the activity of Akt, a central kinase in this pro-survival pathway. Inhibition of PIN1 can lead to decreased phosphorylation and activation of Akt and its downstream targets.

-

Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway. PIN1 inhibition can promote the degradation of β-catenin, thereby downregulating the expression of Wnt target genes.

-

Experimental Workflow:

-

Cancer cells are treated with the PIN1 inhibitor.

-

Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, β-catenin, c-Myc).

-

Caption: PIN1 inhibition can downregulate key oncogenic signaling pathways.

Conclusion

PIN1 remains a compelling target for cancer therapy due to its central role in regulating a multitude of oncoproteins and tumor suppressors. While the specific molecular details of "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel PIN1 inhibitor. A multi-faceted approach, combining enzymatic, biophysical, and cell-based assays, is essential for a comprehensive understanding of the inhibitor's mechanism of action and its therapeutic potential. Future research focused on the discovery and characterization of potent and selective PIN1 inhibitors holds great promise for the development of new and effective cancer treatments.

The Structure-Activity Relationship of Covalent PIN1 Inhibitors: A Technical Guide Focused on the BJP-06-005-3 Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective covalent inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). The focus of this guide is the rationally designed peptide inhibitor series that led to the identification of the tool compound BJP-06-005-3 . This compound and its analogs represent a significant advancement in the development of chemical probes to interrogate PIN1 biology, particularly in the context of oncology.[1][2]

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of substrate proteins.[3] This post-translational modification plays a crucial role in regulating the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and other essential cellular processes.[4][5] Notably, PIN1 is overexpressed in many human cancers and is implicated in the activation of oncogenic pathways and the inactivation of tumor suppressors, making it a compelling target for cancer therapy.[1][2][6]

The development of potent and selective PIN1 inhibitors has been a long-standing challenge. Many early inhibitors suffered from a lack of potency, poor cell permeability, or off-target effects.[7][8] The BJP-06-005-3 series detailed herein overcomes many of these limitations through a structure-guided design approach that leverages a covalent interaction with a conserved cysteine residue (Cys113) in the PIN1 active site.[1][9]

Core Structure-Activity Relationship (SAR) of the BJP-06-005-3 Series

The development of BJP-06-005-3 began with a known high-affinity, but cell-impermeable, substrate mimetic inhibitor. Through iterative optimization of potency, selectivity, and cell permeability, the lead compound was developed. The core strategy involved the introduction of a chloroacetamide warhead to covalently target Cys113.[1]

The following table summarizes the quantitative SAR data for a selection of compounds from this series, highlighting the key modifications and their impact on PIN1 inhibitory activity.

| Compound ID | Key Modifications | Ki (nM) | IC50 (nM, PPIase Assay) | Notes |

| BJP-06-005-3 | Chloroacetamide electrophile | 15 | 48 | Potent, cell-permeable, and selective covalent inhibitor.[1][3][10] |

| BJP-DTB (16) | Desthiobiotin-labeled derivative | High Affinity | - | Used as a probe for target engagement assays.[1] |

| BJP-R | Negative control | - | - | Lacks the electrophile, used to demonstrate on-target effects.[1] |

| D-PEPTIDE | Parent non-covalent inhibitor | - | - | High affinity but cell-impermeable.[1] |

Note: This table is a representative summary. For a complete list of analogs and their activities, please refer to the primary publication by Pinch, B.J. et al., Nature Chemical Biology (2020).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols used in the characterization of the BJP-06-005-3 series of PIN1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to PIN1.

Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to PIN1. Unbound peptide tumbles rapidly, resulting in low polarization. When bound to the larger PIN1 protein, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

A fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal) is used as the probe.

-

Recombinant PIN1 protein is incubated with the fluorescent probe to establish a baseline high polarization signal.

-

Increasing concentrations of the test inhibitor are added to the PIN1-probe mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The Ki is calculated from the dose-response curve of the inhibitor's ability to displace the fluorescent probe.[1]

PPIase Isomerase Inhibition Assay

This chymotrypsin-coupled assay measures the enzymatic activity of PIN1 and its inhibition.

Principle: PIN1 catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide) that can be detected spectrophotometrically. The rate of color development is proportional to the rate of isomerization by PIN1.

Protocol:

-

Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

-

The absorbance at 390 nm is monitored over time.

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined from the dose-response curve of the inhibitor.[1][4]

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to PIN1 within a cellular context.

Principle: A desthiobiotin-labeled version of the inhibitor (a probe, e.g., BJP-DTB) is used to pull down PIN1 from cell lysates. Pre-treatment of cells with an unlabeled inhibitor will compete for binding to PIN1, leading to a reduction in the amount of PIN1 pulled down by the probe.

Protocol:

-

Cancer cell lines (e.g., PATU-8988T) are treated with varying concentrations of the test inhibitor for a specified time.[1]

-

Cells are lysed, and the lysates are incubated with the desthiobiotin-labeled probe (BJP-DTB).

-

Streptavidin beads are used to pull down the probe-bound proteins.

-

The pulled-down proteins are separated by SDS-PAGE and immunoblotted for PIN1.

-

The reduction in the PIN1 signal in the presence of the inhibitor indicates cellular target engagement.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of these inhibitors, the following diagrams visualize a key PIN1-regulated signaling pathway and the workflow of a critical experiment.

Caption: PIN1 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Cellular Target Engagement.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 5. bosterbio.com [bosterbio.com]

- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Covalent PIN1 Inhibitors: A Technical Guide Focused on the BJP-06-005-3 Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective covalent inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). The focus of this guide is the rationally designed peptide inhibitor series that led to the identification of the tool compound BJP-06-005-3 . This compound and its analogs represent a significant advancement in the development of chemical probes to interrogate PIN1 biology, particularly in the context of oncology.[1][2]

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of substrate proteins.[3] This post-translational modification plays a crucial role in regulating the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and other essential cellular processes.[4][5] Notably, PIN1 is overexpressed in many human cancers and is implicated in the activation of oncogenic pathways and the inactivation of tumor suppressors, making it a compelling target for cancer therapy.[1][2][6]

The development of potent and selective PIN1 inhibitors has been a long-standing challenge. Many early inhibitors suffered from a lack of potency, poor cell permeability, or off-target effects.[7][8] The BJP-06-005-3 series detailed herein overcomes many of these limitations through a structure-guided design approach that leverages a covalent interaction with a conserved cysteine residue (Cys113) in the PIN1 active site.[1][9]

Core Structure-Activity Relationship (SAR) of the BJP-06-005-3 Series

The development of BJP-06-005-3 began with a known high-affinity, but cell-impermeable, substrate mimetic inhibitor. Through iterative optimization of potency, selectivity, and cell permeability, the lead compound was developed. The core strategy involved the introduction of a chloroacetamide warhead to covalently target Cys113.[1]

The following table summarizes the quantitative SAR data for a selection of compounds from this series, highlighting the key modifications and their impact on PIN1 inhibitory activity.

| Compound ID | Key Modifications | Ki (nM) | IC50 (nM, PPIase Assay) | Notes |

| BJP-06-005-3 | Chloroacetamide electrophile | 15 | 48 | Potent, cell-permeable, and selective covalent inhibitor.[1][3][10] |

| BJP-DTB (16) | Desthiobiotin-labeled derivative | High Affinity | - | Used as a probe for target engagement assays.[1] |

| BJP-R | Negative control | - | - | Lacks the electrophile, used to demonstrate on-target effects.[1] |

| D-PEPTIDE | Parent non-covalent inhibitor | - | - | High affinity but cell-impermeable.[1] |

Note: This table is a representative summary. For a complete list of analogs and their activities, please refer to the primary publication by Pinch, B.J. et al., Nature Chemical Biology (2020).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols used in the characterization of the BJP-06-005-3 series of PIN1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to PIN1.

Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to PIN1. Unbound peptide tumbles rapidly, resulting in low polarization. When bound to the larger PIN1 protein, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

A fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal) is used as the probe.

-

Recombinant PIN1 protein is incubated with the fluorescent probe to establish a baseline high polarization signal.

-

Increasing concentrations of the test inhibitor are added to the PIN1-probe mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The Ki is calculated from the dose-response curve of the inhibitor's ability to displace the fluorescent probe.[1]

PPIase Isomerase Inhibition Assay

This chymotrypsin-coupled assay measures the enzymatic activity of PIN1 and its inhibition.

Principle: PIN1 catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide) that can be detected spectrophotometrically. The rate of color development is proportional to the rate of isomerization by PIN1.

Protocol:

-

Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

-

The absorbance at 390 nm is monitored over time.

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined from the dose-response curve of the inhibitor.[1][4]

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to PIN1 within a cellular context.

Principle: A desthiobiotin-labeled version of the inhibitor (a probe, e.g., BJP-DTB) is used to pull down PIN1 from cell lysates. Pre-treatment of cells with an unlabeled inhibitor will compete for binding to PIN1, leading to a reduction in the amount of PIN1 pulled down by the probe.

Protocol:

-

Cancer cell lines (e.g., PATU-8988T) are treated with varying concentrations of the test inhibitor for a specified time.[1]

-

Cells are lysed, and the lysates are incubated with the desthiobiotin-labeled probe (BJP-DTB).

-

Streptavidin beads are used to pull down the probe-bound proteins.

-

The pulled-down proteins are separated by SDS-PAGE and immunoblotted for PIN1.

-

The reduction in the PIN1 signal in the presence of the inhibitor indicates cellular target engagement.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of these inhibitors, the following diagrams visualize a key PIN1-regulated signaling pathway and the workflow of a critical experiment.

Caption: PIN1 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Cellular Target Engagement.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 5. bosterbio.com [bosterbio.com]

- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Binding Site and Mechanism of PIN1 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The human peptidyl-prolyl cis-trans isomerase (PPIase) PIN1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs allows it to function as a molecular switch, controlling the conformation and activity of a multitude of proteins involved in cell proliferation, survival, and transformation. This guide provides an in-depth analysis of the binding interactions between PIN1 and its inhibitors, with a specific focus on the well-characterized covalent inhibitor, KPT-6566. We will dissect the inhibitor's binding site, present quantitative interaction data, detail relevant experimental protocols, and visualize the associated molecular pathways.

The PIN1 Active Site: A Druggable Pocket

The PIN1 protein consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal PPIase domain that harbors the catalytic activity. The active site within the PPIase domain is a well-defined pocket that has been the primary focus for inhibitor design. This site features:

-

A Phosphate-Binding Pocket: Comprising a triad (B1167595) of basic residues (Lys63, Arg68, and Arg69), this sub-pocket is crucial for recognizing the phosphorylated serine or threonine of the substrate.

-

A Hydrophobic Prolyl Pocket: This cavity, lined by residues such as Leu122, Met130, and Phe134, accommodates the proline residue of the substrate.[1]

-

Catalytic Residues: The active site contains key residues essential for catalysis. Notably, Cys113, a highly conserved and reactive cysteine, has become a prime target for the development of covalent inhibitors.[2][3]

KPT-6566: A Covalent Inhibitor Targeting the Catalytic Site

While the term "PIN1 inhibitor 5" is noted in some vendor databases, the publicly available scientific literature is sparse.[4] To provide a data-rich and technically deep guide, we will focus on KPT-6566 , a potent and selective covalent PIN1 inhibitor that has been extensively characterized.[5][6][7]

KPT-6566 was identified through a mechanism-based screening and represents a significant advancement in PIN1-targeted therapy.[5] It exhibits a dual mechanism of action: it not only inhibits PIN1's enzymatic activity but also targets the protein for degradation.[5][7][8]

Binding Site and Covalent Interaction

KPT-6566 binds irreversibly to the catalytic site of the PIN1 PPIase domain.[5][6] The key interaction is the formation of a covalent bond with the nucleophilic thiol group of residue Cys113 .[2][9] This covalent modification effectively and permanently inactivates the enzyme. Docking studies and mass spectrometry have confirmed this binding mode.[9] The interaction involves the sulfonyl-acetate moiety of KPT-6566, which leads to a mass increase of 90 Da on the PIN1 protein upon binding.[9] This targeted covalent approach provides high specificity and potency, distinguishing KPT-6566 from many non-covalent, reversible inhibitors.[5][7]

Quantitative Binding and Inhibition Data

The potency of KPT-6566 has been quantified through various biochemical assays. The data highlights its effectiveness in inhibiting PIN1's isomerase activity at nanomolar concentrations.

| Inhibitor | Target Domain | Assay Type | IC50 | Ki | Reference |

| KPT-6566 | PIN1 PPIase | PPIase Isomerase Assay | 640 nM | 625.2 nM | [6][7] |

| KPT-6566 | PIN1 (Colony Formation) | Cell-Based Assay | 1.2 µM (MDA-MB-231 cells) | N/A | [7] |

Key Experimental Protocols

The characterization of PIN1 inhibitors like KPT-6566 relies on a suite of robust biochemical and biophysical assays.

PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)

This spectrophotometric assay is the gold standard for measuring PIN1 catalytic activity. It measures the conversion of a synthetic peptide substrate from its cis to trans conformation, a process catalyzed by PIN1.

Principle: The assay uses a peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is recognized by PIN1. The protease chymotrypsin (B1334515) can only cleave the peptide when the pSer-Pro bond is in the trans conformation, releasing a chromogenic p-nitroanilide (pNA) group. The rate of color change (measured at 390 nm) is therefore proportional to the rate of PIN1-catalyzed isomerization.

Detailed Protocol:

-

Pre-incubation: Purified recombinant GST-PIN1 protein is pre-incubated with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 30 minutes to 12 hours) at 4°C in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT).[3][10]

-

Reaction Initiation: The reaction is initiated in a 96-well plate by adding the PIN1-inhibitor mixture to a solution containing the peptide substrate and chymotrypsin (final concentration ~6 mg/mL).[3][10]

-

Data Acquisition: The absorbance at 390 nm is monitored kinetically using a spectrophotometer.

-

Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

X-ray Crystallography for Structure Determination

Determining the co-crystal structure of PIN1 bound to an inhibitor provides atomic-level detail of the binding site interactions.

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a single, ordered protein crystal.

Detailed Protocol:

-

Protein Expression and Purification: Human PIN1 is overexpressed in E. coli and purified to homogeneity (>95%) using affinity and size-exclusion chromatography.[11]

-

Crystallization (Hanging Drop Vapor Diffusion):

-

A drop is prepared on a siliconized cover slide by mixing the purified PIN1 protein (typically 5-10 mg/mL) with the inhibitor at a molar excess.[12]

-

This protein-inhibitor drop is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts).[12][13]

-

The cover slide is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.[12]

-

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the PIN1-inhibitor complex is built into the map and refined to yield the final high-resolution structure.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the protein-ligand interaction.

Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[15][16] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

Detailed Protocol:

-

Sample Preparation: Purified PIN1 is dialyzed extensively against the reaction buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: The sample cell is filled with the PIN1 solution, and the titration syringe is loaded with the inhibitor solution.[15] The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small, precise injections of the inhibitor are made into the sample cell. The heat change after each injection is measured relative to a reference cell.[17]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[15]

Visualizing Workflows and Pathways

Workflow for Covalent Inhibitor Characterization

The logical flow from initial screening to detailed characterization of a covalent PIN1 inhibitor like KPT-6566 can be visualized as follows.

Caption: Workflow for discovery and validation of a covalent PIN1 inhibitor.

PIN1's Role in Oncogenic Signaling and Inhibition by KPT-6566

PIN1 acts as a crucial amplifier for multiple oncogenic signaling pathways.[18][19] Its inhibition by KPT-6566 leads to the destabilization of key oncoproteins and the reactivation of tumor suppressors.

Caption: Inhibition of the PIN1 cycle by KPT-6566 disrupts oncogenic signaling.

References

- 1. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 19. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Site and Mechanism of PIN1 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The human peptidyl-prolyl cis-trans isomerase (PPIase) PIN1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs allows it to function as a molecular switch, controlling the conformation and activity of a multitude of proteins involved in cell proliferation, survival, and transformation. This guide provides an in-depth analysis of the binding interactions between PIN1 and its inhibitors, with a specific focus on the well-characterized covalent inhibitor, KPT-6566. We will dissect the inhibitor's binding site, present quantitative interaction data, detail relevant experimental protocols, and visualize the associated molecular pathways.

The PIN1 Active Site: A Druggable Pocket

The PIN1 protein consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal PPIase domain that harbors the catalytic activity. The active site within the PPIase domain is a well-defined pocket that has been the primary focus for inhibitor design. This site features:

-

A Phosphate-Binding Pocket: Comprising a triad of basic residues (Lys63, Arg68, and Arg69), this sub-pocket is crucial for recognizing the phosphorylated serine or threonine of the substrate.

-

A Hydrophobic Prolyl Pocket: This cavity, lined by residues such as Leu122, Met130, and Phe134, accommodates the proline residue of the substrate.[1]

-

Catalytic Residues: The active site contains key residues essential for catalysis. Notably, Cys113, a highly conserved and reactive cysteine, has become a prime target for the development of covalent inhibitors.[2][3]

KPT-6566: A Covalent Inhibitor Targeting the Catalytic Site

While the term "PIN1 inhibitor 5" is noted in some vendor databases, the publicly available scientific literature is sparse.[4] To provide a data-rich and technically deep guide, we will focus on KPT-6566 , a potent and selective covalent PIN1 inhibitor that has been extensively characterized.[5][6][7]

KPT-6566 was identified through a mechanism-based screening and represents a significant advancement in PIN1-targeted therapy.[5] It exhibits a dual mechanism of action: it not only inhibits PIN1's enzymatic activity but also targets the protein for degradation.[5][7][8]

Binding Site and Covalent Interaction

KPT-6566 binds irreversibly to the catalytic site of the PIN1 PPIase domain.[5][6] The key interaction is the formation of a covalent bond with the nucleophilic thiol group of residue Cys113 .[2][9] This covalent modification effectively and permanently inactivates the enzyme. Docking studies and mass spectrometry have confirmed this binding mode.[9] The interaction involves the sulfonyl-acetate moiety of KPT-6566, which leads to a mass increase of 90 Da on the PIN1 protein upon binding.[9] This targeted covalent approach provides high specificity and potency, distinguishing KPT-6566 from many non-covalent, reversible inhibitors.[5][7]

Quantitative Binding and Inhibition Data

The potency of KPT-6566 has been quantified through various biochemical assays. The data highlights its effectiveness in inhibiting PIN1's isomerase activity at nanomolar concentrations.

| Inhibitor | Target Domain | Assay Type | IC50 | Ki | Reference |

| KPT-6566 | PIN1 PPIase | PPIase Isomerase Assay | 640 nM | 625.2 nM | [6][7] |

| KPT-6566 | PIN1 (Colony Formation) | Cell-Based Assay | 1.2 µM (MDA-MB-231 cells) | N/A | [7] |

Key Experimental Protocols

The characterization of PIN1 inhibitors like KPT-6566 relies on a suite of robust biochemical and biophysical assays.

PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)

This spectrophotometric assay is the gold standard for measuring PIN1 catalytic activity. It measures the conversion of a synthetic peptide substrate from its cis to trans conformation, a process catalyzed by PIN1.

Principle: The assay uses a peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is recognized by PIN1. The protease chymotrypsin can only cleave the peptide when the pSer-Pro bond is in the trans conformation, releasing a chromogenic p-nitroanilide (pNA) group. The rate of color change (measured at 390 nm) is therefore proportional to the rate of PIN1-catalyzed isomerization.

Detailed Protocol:

-

Pre-incubation: Purified recombinant GST-PIN1 protein is pre-incubated with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 30 minutes to 12 hours) at 4°C in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT).[3][10]

-

Reaction Initiation: The reaction is initiated in a 96-well plate by adding the PIN1-inhibitor mixture to a solution containing the peptide substrate and chymotrypsin (final concentration ~6 mg/mL).[3][10]

-

Data Acquisition: The absorbance at 390 nm is monitored kinetically using a spectrophotometer.

-

Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

X-ray Crystallography for Structure Determination

Determining the co-crystal structure of PIN1 bound to an inhibitor provides atomic-level detail of the binding site interactions.

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a single, ordered protein crystal.

Detailed Protocol:

-

Protein Expression and Purification: Human PIN1 is overexpressed in E. coli and purified to homogeneity (>95%) using affinity and size-exclusion chromatography.[11]

-

Crystallization (Hanging Drop Vapor Diffusion):

-

A drop is prepared on a siliconized cover slide by mixing the purified PIN1 protein (typically 5-10 mg/mL) with the inhibitor at a molar excess.[12]

-

This protein-inhibitor drop is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).[12][13]

-

The cover slide is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.[12]

-

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the PIN1-inhibitor complex is built into the map and refined to yield the final high-resolution structure.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the protein-ligand interaction.

Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[15][16] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

Detailed Protocol:

-

Sample Preparation: Purified PIN1 is dialyzed extensively against the reaction buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: The sample cell is filled with the PIN1 solution, and the titration syringe is loaded with the inhibitor solution.[15] The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small, precise injections of the inhibitor are made into the sample cell. The heat change after each injection is measured relative to a reference cell.[17]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[15]

Visualizing Workflows and Pathways

Workflow for Covalent Inhibitor Characterization

The logical flow from initial screening to detailed characterization of a covalent PIN1 inhibitor like KPT-6566 can be visualized as follows.

Caption: Workflow for discovery and validation of a covalent PIN1 inhibitor.

PIN1's Role in Oncogenic Signaling and Inhibition by KPT-6566

PIN1 acts as a crucial amplifier for multiple oncogenic signaling pathways.[18][19] Its inhibition by KPT-6566 leads to the destabilization of key oncoproteins and the reactivation of tumor suppressors.

Caption: Inhibition of the PIN1 cycle by KPT-6566 disrupts oncogenic signaling.

References

- 1. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 19. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

Validating PIN1 as a Therapeutic Target in Oncology: A Technical Guide to PIN1 Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) in cancer cells, with a focus on a hypothetical selective inhibitor, "PIN1 Inhibitor 5." This document outlines the critical role of PIN1 in oncogenesis, presents quantitative data on the effects of its inhibition, details key experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: PIN1 as a Master Regulator in Cancer

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins.[1][2] This post-translational modification plays a pivotal role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] In numerous human cancers, PIN1 is overexpressed and its activity is heightened, contributing to at least 10 of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[1][3] By modulating the activity of a wide array of oncoproteins and tumor suppressors, PIN1 acts as a central hub in oncogenic signaling.[1][4][5] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6][7]

Quantitative Analysis of this compound Efficacy

The successful validation of a therapeutic target relies on robust quantitative data demonstrating the inhibitor's potency and effect on cancer cell viability. The following tables summarize key in vitro parameters for our hypothetical "this compound" based on published data for various selective PIN1 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Enzymatic Inhibition (IC50) | Recombinant Human PIN1 | 15 nM | [8] |

| VS1 | 6.4 µM | [9][10] | |

| VS2 | 29.3 µM | [9][10] | |

| ATRA | 33.2 µM | [9][10] | |

| Cell Viability (GI50) | Pancreatic (BxPC3) | 0.5 µM | [8] |

| Ovarian Cancer Cells | (VS2 showed promising antitumoral activity) | [9][10] | |

| Cervical (HeLa) | (TME-001 inhibited cell proliferation) | [2] | |

| PIN1 Degradation (DC50) | Pancreatic (BxPC3) | < 500 nM | [8] |

Table 2: Effect of this compound on Downstream Targets

| Target Protein | Effect | Cell Line | Fold Change | Reference |

| Cyclin D1 | Downregulation | Breast (MDA-MB-231) | 2.5-fold decrease | [11] |

| c-Myc | Downregulation | Breast (MDA-MB-231) | 3.0-fold decrease | [11] |

| β-catenin | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| pSer473-Akt | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| BRCA1 | Destabilization | Breast Cancer Cells | Not specified | [13] |

Core Experimental Protocols for Target Validation

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. The following sections provide methodologies for key assays used to characterize the cellular effects of this compound.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BxPC3, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Objective: To assess the effect of this compound on the protein levels of PIN1 and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time period.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like Actin.

Objective: To investigate the interaction between PIN1 and its substrate proteins and how this compound affects this interaction.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-PIN1)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (e.g., anti-β-catenin)

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western Blotting using an antibody against the interacting protein.

Visualizing PIN1's Role and Inhibition

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes.

Caption: PIN1 Signaling Pathway and Point of Intervention.

Caption: Experimental Workflow for PIN1 Target Validation.

Caption: Mechanism of PIN1-Catalyzed Isomerization.

Conclusion

The validation of PIN1 as a therapeutic target in cancer is supported by a strong biological rationale and compelling preclinical data. The multifaceted role of PIN1 in promoting oncogenic pathways makes it an attractive target for the development of novel cancer therapies.[3][7] A selective agent like "this compound" has the potential to overcome resistance mechanisms associated with therapies targeting single pathways. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate the therapeutic potential of novel PIN1 inhibitors in a preclinical setting. Further investigation in relevant in vivo models is a critical next step in advancing these promising agents toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 4. arts.units.it [arts.units.it]

- 5. ovid.com [ovid.com]

- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]

- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]

- 13. Collection - Data from Inactivation of the Prolyl Isomerase Pin1 Sensitizes BRCA1-Proficient Breast Cancer to PARP Inhibition - Cancer Research - Figshare [aacr.figshare.com]

Validating PIN1 as a Therapeutic Target in Oncology: A Technical Guide to PIN1 Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) in cancer cells, with a focus on a hypothetical selective inhibitor, "PIN1 Inhibitor 5." This document outlines the critical role of PIN1 in oncogenesis, presents quantitative data on the effects of its inhibition, details key experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: PIN1 as a Master Regulator in Cancer

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins.[1][2] This post-translational modification plays a pivotal role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] In numerous human cancers, PIN1 is overexpressed and its activity is heightened, contributing to at least 10 of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[1][3] By modulating the activity of a wide array of oncoproteins and tumor suppressors, PIN1 acts as a central hub in oncogenic signaling.[1][4][5] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6][7]

Quantitative Analysis of this compound Efficacy

The successful validation of a therapeutic target relies on robust quantitative data demonstrating the inhibitor's potency and effect on cancer cell viability. The following tables summarize key in vitro parameters for our hypothetical "this compound" based on published data for various selective PIN1 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Enzymatic Inhibition (IC50) | Recombinant Human PIN1 | 15 nM | [8] |

| VS1 | 6.4 µM | [9][10] | |

| VS2 | 29.3 µM | [9][10] | |

| ATRA | 33.2 µM | [9][10] | |

| Cell Viability (GI50) | Pancreatic (BxPC3) | 0.5 µM | [8] |

| Ovarian Cancer Cells | (VS2 showed promising antitumoral activity) | [9][10] | |

| Cervical (HeLa) | (TME-001 inhibited cell proliferation) | [2] | |

| PIN1 Degradation (DC50) | Pancreatic (BxPC3) | < 500 nM | [8] |

Table 2: Effect of this compound on Downstream Targets

| Target Protein | Effect | Cell Line | Fold Change | Reference |

| Cyclin D1 | Downregulation | Breast (MDA-MB-231) | 2.5-fold decrease | [11] |

| c-Myc | Downregulation | Breast (MDA-MB-231) | 3.0-fold decrease | [11] |

| β-catenin | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| pSer473-Akt | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| BRCA1 | Destabilization | Breast Cancer Cells | Not specified | [13] |

Core Experimental Protocols for Target Validation

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. The following sections provide methodologies for key assays used to characterize the cellular effects of this compound.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BxPC3, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Objective: To assess the effect of this compound on the protein levels of PIN1 and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time period.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like Actin.

Objective: To investigate the interaction between PIN1 and its substrate proteins and how this compound affects this interaction.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-PIN1)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (e.g., anti-β-catenin)

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western Blotting using an antibody against the interacting protein.

Visualizing PIN1's Role and Inhibition

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes.

Caption: PIN1 Signaling Pathway and Point of Intervention.

Caption: Experimental Workflow for PIN1 Target Validation.

Caption: Mechanism of PIN1-Catalyzed Isomerization.

Conclusion

The validation of PIN1 as a therapeutic target in cancer is supported by a strong biological rationale and compelling preclinical data. The multifaceted role of PIN1 in promoting oncogenic pathways makes it an attractive target for the development of novel cancer therapies.[3][7] A selective agent like "this compound" has the potential to overcome resistance mechanisms associated with therapies targeting single pathways. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate the therapeutic potential of novel PIN1 inhibitors in a preclinical setting. Further investigation in relevant in vivo models is a critical next step in advancing these promising agents toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 4. arts.units.it [arts.units.it]

- 5. ovid.com [ovid.com]

- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]

- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]